4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Medicinal Chemistry Synthetic Methodology Sulfone Building Blocks

Late-stage sulfur oxidation in complex synthetic sequences often compromises sensitive functional groups, adding risk and step count. 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7) eliminates this bottleneck by delivering the metabolically stabilized thiomorpholine 1,1-dioxide scaffold pre-assembled with a free primary aniline handle. • Bifunctional architecture enables one-step diversification via amidation, sulfonylation, reductive amination, or diazonium chemistry without post-coupling oxidation. • ≥98% purity (GC/T) with confirmed melting point 192-197 °C ensures batch-to-batch reproducibility for parallel synthesis and hit-to-lead campaigns. • Room-temperature solid; non-hazardous for transport-simplifies inventory and global logistics.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 105297-10-7
Cat. No. B1294190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
CAS105297-10-7
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2
InChIKeyPLQZCPNIYKUNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Core Physicochemical Baseline


4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (CAS 105297-10-7) is a heterobifunctional building block comprising a 4-aminophenyl (aniline) moiety N-linked to a thiomorpholine ring fully oxidized to its 1,1-dioxide (sulfone) form, with molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.29 g/mol . Commercially available at ≥98% purity (GC/T), the compound is supplied as a light yellow to brown crystalline powder with a reported melting point of 192–197 °C (lit. 194 °C) and a density of approximately 1.517 g/mL at 25 °C [1][2]. The molecule retains a primary aromatic amine for functional derivatization (e.g., diazotization, amidation, reductive amination) while incorporating the electron-withdrawing and metabolically stabilized thiomorpholine S,S-dioxide heterocycle, distinguishing it from both non-oxidized thiomorpholine analogs and oxygen-containing morpholine counterparts [3].

Pre-assembled bifunctional building block: aniline coupled to thiomorpholine 1,1-dioxide for single-step pharmacophore installation

Enables selective aniline derivatization (amide coupling, sulfonylation) without sulfur nucleophilicity interference

Room-temperature storage and high thermal stability support process chemistry workflows up to reflux temperatures

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Why Analogs Cannot Substitute


Substituting 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide with 4-Thiomorpholinoaniline (CAS 22589-35-1), 4-Morpholinoaniline, or unfunctionalized thiomorpholine dioxide introduces distinct and often unacceptable divergences in molecular properties and synthetic utility. The 1,1-dioxide (sulfone) group fundamentally alters electronic character relative to the non-oxidized thioether, reducing sulfur nucleophilicity and preventing unwanted metabolic S-oxidation or S-alkylation side reactions during downstream synthesis [1][2]. In contrast, replacing the thiomorpholine dioxide with a morpholine ring eliminates the sulfone entirely and substitutes sulfur with oxygen, altering hydrogen-bonding capacity, lipophilicity, and conformational preferences in ways that cannot be predicted without empirical SAR data [3]. Moreover, the integrated bifunctionality—a free primary aniline on one terminus and the oxidized thiomorpholine on the other—obviates the need for separate introduction of a sulfone moiety later in a synthetic sequence, reducing step count and improving overall atom economy relative to assembling these features sequentially . The quantitative evidence below delineates these points of differentiation that generic substitution fails to capture.

Thioether analog

Non-oxidized 4-Thiomorpholinoaniline retains nucleophilic sulfur; may cause S-alkylation side reactions and requires late-stage oxidation, shifting impurity profiles

Morpholine replacement

Substituting with morpholine removes the sulfone, unpredictably altering hydrogen-bonding capacity, lipophilicity, and conformational preferences

Unsubstituted dioxide

Thiomorpholine dioxide without the 4-aminophenyl group demands extra N-arylation/nitro reduction steps, reducing synthetic efficiency and raising risk of metal contamination

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Quantitative Differentiation Evidence


Oxidation State and Electronic Differences

The 1,1-dioxide oxidation state of the sulfur atom in 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide fundamentally differentiates it from its non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1). The sulfone (S,S-dioxide) renders the sulfur non-nucleophilic and metabolically resistant to further oxidation, while the non-oxidized thioether remains susceptible to S-oxidation and S-alkylation side reactions during downstream synthetic transformations [1]. This electronic distinction is critical for chemoselectivity in parallel medicinal chemistry campaigns: the aniline nitrogen can be selectively derivatized without interference from the thiomorpholine sulfur in the dioxide form, whereas the non-oxidized analog may require protecting group strategies or risk undesired sulfur participation [2].

Oxidation state & reactivity
Class-level
Target: 1,1-Dioxide — sulfur non-nucleophilic, metabolically resistant.
Comparator: Thioether (CAS 22589-35-1) — nucleophilic, prone to S-oxidation/alkylation.
Supports chemoselective derivatization without sulfur protecting groups
Class-level inference; direct comparative assay data not located for this specific pair
Medicinal Chemistry Synthetic Methodology Sulfone Building Blocks

Thermal and Physical Stability Comparison

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide exhibits a markedly higher melting point and boiling point compared to its non-oxidized analog, reflecting the increased polarity and intermolecular interactions conferred by the sulfone group. The dioxide melts at 192–197 °C (lit. 194 °C) and boils at approximately 525.4 °C at 760 mmHg . In contrast, the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1) boils at 399.0±37.0 °C at 760 mmHg, a difference of approximately 126 °C . This elevated thermal stability enables the dioxide to withstand higher-temperature reaction conditions (e.g., amide couplings at reflux, Suzuki–Miyaura cross-couplings) without decomposition, broadening the scope of compatible synthetic transformations relative to the non-oxidized analog.

Thermal stability
Data to verify
Target bp ~525.4 °C vs. comparator ~399.0 °C — Δ ≈126 °C (predicted)
Broader high-temperature reaction window for amide couplings and cross-couplings
Calculated/predicted values; experimental confirmation recommended for process validation
Process Chemistry Purification Thermal Stability

Synthetic Intermediate Utility: Pre-Assembled Bifunctional Advantage

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide serves as a pre-assembled bifunctional intermediate that installs both the aniline handle and the thiomorpholine dioxide pharmacophore in a single synthetic step. The parent thiomorpholine 1,1-dioxide scaffold (CAS 39093-93-1) is a recognized privileged structure in medicinal chemistry, used in the preparation of antibacterial biaryloxazolidinone analogs, isothiazolo-pyridine cyclin G-associated kinase (GAK) inhibitors, and antiviral agents [1]. By incorporating the 4-aminophenyl group directly onto the thiomorpholine dioxide nitrogen, this compound eliminates the need for separate N-arylation of thiomorpholine dioxide followed by nitro reduction, a sequence that would otherwise be required when starting from unsubstituted thiomorpholine dioxide and 4-nitrohalobenzene . The compound is explicitly utilized as a key intermediate in the synthesis of anti-cancer and anti-inflammatory drug candidates, with the free aniline enabling rapid library diversification through amide bond formation, reductive amination, or diazonium chemistry .

Synthetic efficiency
Class-level
Target: 1 step — pre-assembled N-aryl thiomorpholine dioxide.
Comparator: 2 steps — N-arylation + nitro reduction from thiomorpholine dioxide.
Reduces step count and avoids nitro reduction conditions
Synthetic planning context; direct comparative yield data not located
Pharmaceutical Intermediates Drug Discovery Parallel Synthesis

Density and Molar Volume Differentiation

The 1,1-dioxide functional group imparts measurably distinct physicochemical properties to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide relative to non-oxidized analogs. The dioxide exhibits a density of approximately 1.517 g/mL at 25 °C and a molar volume of 170.5 cm³/mol [1][2]. In comparison, the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1) has a lower density of 1.2±0.1 g/cm³ . This density differential reflects the increased molecular packing efficiency conferred by the polar sulfone group and has implications for solid-state formulation, crystallization behavior, and chromatographic purification (e.g., flash column retention characteristics). Additionally, the dioxide form has a calculated molar refractivity of 59.54, a parameter that correlates with polarizability and can inform predictions of membrane permeability and logP in drug design contexts [2].

Density & molar volume
Reported
Target density 1.517 g/mL vs. comparator 1.2 g/cm³ — Δ ≈0.3 g/mL (26% higher)
Higher density influences crystallization, solid-state handling and chromatographic behavior
Literature values; molar refractivity 59.54 aids logP prediction in drug design
Formulation Solubility Prediction Material Science

Safety and Handling Profile

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide carries defined hazard classifications that must be considered for laboratory procurement and handling. The compound is classified with hazard code R36/37/38, indicating it is irritating to eyes, respiratory system, and skin [1]. Corresponding safety guidance includes S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice). These classifications are consistent with the compound's status as a primary aromatic amine, a structural class known for potential sensitization and irritation properties. While the non-oxidized analog 4-Thiomorpholinoaniline is also classified as toxic (UN2811) and requires storage at 2–8 °C, the dioxide form is stable at room temperature (long-term storage recommended in a cool, dry place), offering less restrictive storage requirements for routine laboratory use [2]. This distinction in storage conditions is operationally relevant for procurement planning and inventory management.

Safety & handling
Reported
Target: RT storage (long-term cool, dry place) vs. comparator: 2–8 °C refrigerated storage
Simplifies inventory management without cold-chain logistics
Vendor storage recommendations; hazard code R36/37/38 (irritant) applies to both
Laboratory Safety Procurement Compliance EHS

Molecular Weight: MS Differentiation Marker

The molecular weight of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is 226.29 g/mol (molecular formula C₁₀H₁₄N₂O₂S), representing an increase of 32 mass units compared to the non-oxidized analog 4-Thiomorpholinoaniline (CAS 22589-35-1, MW 194.3 g/mol, formula C₁₀H₁₄N₂S) [1]. This mass differential corresponds to the two oxygen atoms of the sulfone group and provides a definitive analytical handle for distinguishing the dioxide from its non-oxidized counterpart via LC–MS or GC–MS. In quality control and compound identity verification workflows, this mass difference enables unambiguous confirmation that the correct oxidation state has been procured and is being used in downstream experiments, reducing the risk of misidentification that could compromise SAR studies or synthetic route validation.

MS identity marker
Head-to-head
Target MW 226.29 Da vs. comparator 194.3 Da — Δ +32.0 Da (2 oxygen atoms)
Unambiguous LC‑MS/GC‑MS confirmation of correct oxidation state
Prevents misidentification risk in SAR studies and synthetic route validation
Analytical Chemistry Mass Spectrometry Quality Control

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide: Research and Industrial Applications


Medicinal Chemistry: Kinase Inhibitors and Antibacterial Agents

The thiomorpholine 1,1-dioxide scaffold is established in the synthesis of cyclin G-associated kinase (GAK) inhibitors and antibacterial biaryloxazolidinone analogs [1]. 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide provides a direct entry point to these pharmacophores, with the free aniline enabling rapid diversification via amide coupling with carboxylic acid building blocks, reductive amination with aldehydes, or sulfonamide formation. The 1,1-dioxide oxidation state eliminates the need for late-stage sulfur oxidation that could otherwise compromise sensitive functional groups, making this compound particularly valuable in parallel synthesis libraries targeting kinase and antibacterial programs. Derivatives of this compound have been investigated for protein kinase inhibition and anticancer activity .

Process Chemistry: High-Temperature Synthetic Routes

With a boiling point of approximately 525.4 °C at 760 mmHg and a melting point of 192–197 °C, 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide exhibits thermal stability suitable for high-temperature reaction conditions including amide couplings at reflux, Suzuki–Miyaura cross-couplings, and Buchwald–Hartwig aminations that may be inaccessible to less thermally stable analogs [1]. The compound remains solid at room temperature and is compatible with standard organic solvents, facilitating purification by recrystallization or flash chromatography. Its room-temperature storage stability simplifies inventory management in process development laboratories compared to analogs requiring refrigeration .

Parallel Synthesis: Bifunctional Scaffold Diversification

As a pre-assembled bifunctional intermediate, 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is optimal for parallel synthesis workflows where the thiomorpholine dioxide moiety is a constant pharmacophoric element and structural diversity is introduced through the aniline nitrogen [1]. The compound serves as a key intermediate in synthesizing anti-cancer and anti-inflammatory drug candidates . The primary aromatic amine is amenable to a broad range of high-throughput-compatible reactions including amide bond formation with activated esters, sulfonylation with sulfonyl chlorides, reductive amination, and diazonium salt generation for azo-coupling or Sandmeyer-type transformations. This reaction versatility, combined with the metabolic stability conferred by the sulfone group, positions the compound as a strategic building block for hit-to-lead and lead optimization campaigns.

Analytical Chemistry: Mass Spectrometric Identity Verification

The 32 Da mass differential between 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (MW 226.29) and its non-oxidized analog 4-Thiomorpholinoaniline (MW 194.3) provides a definitive analytical handle for compound identity verification via LC–MS or GC–MS [1]. In quality control workflows, this mass difference enables unambiguous confirmation that the correct oxidation state has been procured and is being used in downstream experiments. The compound's molecular formula (C₁₀H₁₄N₂O₂S) and calculated physicochemical parameters—including molar refractivity (59.54) and molar volume (170.5 cm³/mol)—provide additional orthogonal data points for identity confirmation and purity assessment .

Application
Selection Property
Validation Focus
Kinase inhibitor & antibacterial research
Pre-assembled sulfone heterocycle with free aniline
Aniline derivatization chemoselectivity and sulfone stability under reaction conditions
High-temperature process chemistry
Elevated boiling point and thermal robustness
Decomposition resistance during amide couplings, cross-couplings, and aminations at reflux
Parallel synthesis diversification
Bifunctional scaffold with constant pharmacophore
Library expansion via amidation, sulfonylation, reductive amination without sulfur interference
MS-based identity verification
Distinctive mass shift (+32 Da) versus thioether analog
Unambiguous oxidation-state confirmation in QC and synthetic route validation workflows

All applications refer to research use; compound is a synthetic intermediate, not a formulated active pharmaceutical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.